
Toxicology of 2,2,4-Trimethyl-1,3-pentanediol
diisobutyrate and its metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2,2,4-Trimethyl-1,3-pentanediol

diisobutyrate

Cat. No.: B032755 Get Quote

An In-depth Technical Guide to the Toxicology of 2,2,4-Trimethyl-1,3-pentanediol
diisobutyrate and its Metabolites

Introduction
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (CAS RN: 6846-50-0), commonly known by

the trade name TXIB®, is a high-molecular-weight, low-volatility plasticizer.[1][2] Due to its

excellent hydrolytic stability, broad compatibility with polymers, and efficiency, it is utilized in a

variety of applications, including as a non-phthalate plasticizer in polyvinyl chloride (PVC)

products like vinyl flooring, toys, and containers, and as a coalescing agent in latex paints, inks,

and coatings.[1] Its presence in numerous consumer and construction products necessitates a

thorough understanding of its toxicological profile to ensure human and environmental safety.

[1][3]

This guide provides a comprehensive overview of the toxicology of TXIB and its primary

metabolites. The toxicological evaluation of any compound is fundamentally linked to its

toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes the substance. In

the case of TXIB, it is readily metabolized via hydrolysis, first to 2,2,4-trimethyl-1,3-pentanediol

monoisobutyrate (TMPD-MIB) and subsequently to the parent glycol, 2,2,4-trimethyl-1,3-

pentanediol (TMPD).[4][5] Therefore, an assessment of TXIB's toxicology is incomplete without

considering the biological activity of these metabolites.
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This document synthesizes data from key toxicological studies, focusing on acute and

repeated-dose toxicity, reproductive and developmental effects, and genotoxicity. It further

provides insight into the experimental designs and rationale that form the basis of modern

toxicological assessment for industrial chemicals.

Physicochemical Characteristics
The physicochemical properties of a substance are critical determinants of its toxicokinetic

behavior. TXIB is a lipophilic compound with a high octanol-water partition coefficient (log Kow)

and low water solubility, suggesting it is more likely to partition into fatty tissues than remain in

aqueous environments.[1][6] Its low vapor pressure indicates slow evaporation at room

temperature.[1]

Table 1: Physicochemical Properties of 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB)

Property Value Source

Molecular Formula C₁₆H₃₀O₄ [7]

Molecular Weight 286.41 g/mol [7]

Physical State Colorless Liquid [2]

Water Solubility 11.4 mg/L at 25°C (estimated) [6]

Vapor Pressure < 1.5 Pa at 25°C [6]

| log Kow (Octanol-Water Partition Coefficient) | >4.1 (estimated); 4.91 |[1][6] |

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Understanding the ADME profile of TXIB is essential for interpreting toxicological findings.

Studies in laboratory animals, primarily rats, provide the basis for our current knowledge.

Absorption and Distribution: Following oral administration (gavage) in rats, radiolabeled TXIB is

readily absorbed.[4] Due to its lipophilicity, absorption is expected, and distribution may occur in
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various tissues, although there is no evidence to suggest significant bioaccumulation with

repeated exposures.[4][5]

Metabolism: The primary metabolic pathway for TXIB is sequential hydrolysis of its two ester

linkages by esterase enzymes.[4] This process is a classic detoxification pathway for ester-

containing xenobiotics.

Step 1: Hydrolysis to Monoester: TXIB is first hydrolyzed to 2,2,4-trimethyl-1,3-pentanediol

monoisobutyrate (TMPD-MIB).

Step 2: Hydrolysis to Glycol: TMPD-MIB is further hydrolyzed to the parent glycol, 2,2,4-

trimethyl-1,3-pentanediol (TMPD).

Step 3: Oxidation and Conjugation: A portion of the TMPD can be oxidized to form 2,2,4-

trimethyl-3-hydroxyvaleric acid.[4][5] The parent glycol and its oxidized metabolite are then

conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate

excretion.[4][5]

Excretion: Metabolized TXIB is rapidly and primarily excreted in the urine.[4] Studies with

radiolabeled TXIB in rats showed that a majority of the administered dose was excreted within

72 hours.[5] A small percentage of unchanged TXIB can be found in the urine, but the vast

majority consists of the TMPD glycol and its conjugates.[4]

2,2,4-Trimethyl-1,3-pentanediol
diisobutyrate (TXIB)

2,2,4-Trimethyl-1,3-pentanediol
monoisobutyrate (TMPD-MIB)

Esterase Hydrolysis 2,2,4-Trimethyl-1,3-pentanediol
(TMPD)

Esterase Hydrolysis

2,2,4-Trimethyl-3-hydroxy-
valeric acidOxidation

Glucuronide and Sulfate
Conjugates Urinary Excretion
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Metabolic pathway of TXIB in rats.

Toxicological Profile of TXIB
The toxicity of TXIB has been evaluated in a range of studies compliant with international

guidelines, such as those from the Organisation for Economic Co-operation and Development

(OECD).
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Acute Toxicity
TXIB exhibits a very low order of acute toxicity via oral and dermal routes.[4]

Oral LD₅₀ (Rat): >2,000 mg/kg and >3,200 mg/kg[4][6]

Oral LD₅₀ (Mouse): >6,400 mg/kg[4]

Dermal LD₅₀ (Rabbit): >2,000 mg/kg[4][6]

Dermal LD₅₀ (Guinea Pig): >20,000 mg/kg[4]

In dermal irritation studies, TXIB was found to be slightly irritating to the skin in rabbits and

guinea pigs, causing slight to moderate edema and erythema under occlusive wraps.[4] It is

also considered slightly irritating to the eyes.[5] It did not demonstrate skin-sensitizing

properties in animal studies or in human volunteers.[5]

Repeated-Dose Toxicity
Subchronic toxicity studies have been conducted in rats and dogs. The primary target organs

identified at higher dose levels are the liver and, in male rats, the kidneys.[2][5]

90-Day Rat Study: In a 90-day feeding study in rats, doses up to approximately 750

mg/kg/day were administered. At the highest dose, treatment-related increases in absolute

and relative liver weights were observed in both males and females.[2][4] This finding is often

interpreted as an adaptive response (e.g., enzyme induction to handle the metabolic load of

the chemical) rather than frank toxicity, especially when not accompanied by corresponding

histopathological changes or alterations in clinical chemistry markers of liver damage.[2][5]

Male Rat-Specific Kidney Effects: Male rats in these studies exhibited kidney effects,

including the accumulation of hyaline droplets and chronic progressive nephropathy (CPN).

[4][5] These effects were linked to an accumulation of alpha-2u-globulin, a low-molecular-

weight protein produced in large quantities by the male rat liver.[4] This phenomenon, known

as alpha-2u-globulin nephropathy, is specific to male rats and is not considered relevant for

human risk assessment.[5]

90-Day Dog Study: A study in dogs also found increased liver weights at the highest dose,

with no other significant toxicological effects.[2]
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The No-Observed-Adverse-Effect Level (NOAEL) from a 13-week oral study was identified as

150 mg/kg bw/day, based on the absence of adverse effects at this dose.[5]

Reproductive and Developmental Toxicity
The potential for TXIB to cause reproductive or developmental harm has been assessed in

screening-level studies in rats.

OECD 422 Study (Combined Repeated Dose with Reproduction/Developmental Toxicity

Screening Test): In a study where rats were administered TXIB by gavage at doses of 30,

150, and 750 mg/kg/day, no adverse effects on reproductive parameters (e.g., mating,

fertility, gestation length) or pup development were observed even at the highest dose.[1]

The NOEL for developmental and reproductive toxicity was determined to be 750 mg/kg/day.

OECD 421 Study (Reproduction/Developmental Toxicity Screening Test): Another study

using dietary administration resulted in higher daily doses (up to 905 mg/kg in males and

1135 mg/kg in females).[1] In the high-dose group, some effects were noted, including

reductions in the number of implantation sites, corpora lutea, and mean litter weights.[1] The

NOAEL for reproductive and developmental toxicity in this study was established at 276

mg/kg in males and 359 mg/kg in females.

Overall, the data indicate that TXIB does not pose a significant risk for reproductive or

developmental toxicity except at very high doses that may also induce parental toxicity.

Genotoxicity and Carcinogenicity
TXIB has been tested for its potential to cause genetic mutations and was found to be negative

in the Ames test and in several in vitro studies using mammalian cell lines.[5] There are

currently no long-term carcinogenicity studies available for TXIB.[5]

Toxicology of Key Metabolites
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-
MIB)
TMPD-MIB (also known by the trade name Texanol) is the intermediate metabolite of TXIB and

is also used commercially as a coalescing agent in paints.[8] Its toxicological profile is
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characterized by low acute toxicity.[9]

Acute Oral LD₅₀ (Rat): 6.86 mL/kg bw (equivalent to >3,200 mg/kg)[9][10]

Repeated-Dose Toxicity: In a combined repeated dose and reproductive/developmental

toxicity study (OECD 422), the primary effects at high doses (1000 mg/kg/day) were

increased liver and kidney weights.[9] The NOEL was established at 100 mg/kg/day based

on increased liver weights and associated centrilobular hepatocytomegaly at higher doses.

[9]

Genotoxicity: TMPD-MIB tested negative in an Ames test and an in vivo micronucleus assay.

[9]

2,2,4-Trimethyl-1,3-pentanediol (TMPD)
TMPD is the parent glycol and final major metabolite before conjugation. Limited specific

toxicological data is available for TMPD itself, but as a glycol, it is expected to have low toxicity.

It is classified as causing serious eye irritation.[11] The rapid conjugation and excretion of

TMPD suggest it has a low potential for systemic toxicity.

Featured Experimental Protocol: OECD Guideline
422
The causality behind selecting a specific toxicological assay is driven by the need to obtain

relevant data efficiently and ethically. The "Combined Repeated Dose Toxicity Study with the

Reproduction/Developmental Toxicity Screening Test" (OECD 422) is a powerful tool for initial

chemical hazard assessment. It is chosen because it provides information on both general

systemic toxicity (from repeated dosing) and potential effects on reproductive function and early

development within a single study, thereby reducing the number of animals required compared

to conducting separate studies.

Rationale for Experimental Design
Species Selection: The Sprague-Dawley rat is a commonly used strain in toxicology because

its physiology is well-characterized, and there is a vast amount of historical control data

available for comparison.[12]
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Route of Administration: The oral route (gavage or dietary) is selected as it is a primary route

of potential human exposure for a substance used in consumer products.[4]

Dose Level Selection: At least three dose levels plus a control group are used to establish a

dose-response relationship and determine a NOAEL. Doses are typically selected based on

results from acute toxicity or short-term range-finding studies to select a high dose that

induces some toxicity but not mortality, and lower doses to identify a no-effect level.

Endpoints: A wide range of endpoints are measured to screen for potential toxicity across

multiple organ systems. This includes clinical observations, body weight, food consumption,

hematology, clinical chemistry, organ weights, and histopathology of key tissues.[13]

Reproductive endpoints include estrous cycles, mating behavior, fertility, gestation outcomes,

and offspring viability.

Step-by-Step Methodology (Generalized)
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

Dosing Period (Pre-mating): Male and female rats (e.g., 12 per sex per group) are dosed

daily with the test substance or vehicle control for 14 days.

Mating: Animals are paired for mating. Daily dosing continues throughout the mating period.

Post-mating/Gestation/Lactation: Dosing continues for males for a total of at least 44 days.[4]

For females, dosing continues throughout gestation and until day 3 or 4 of lactation.[4]

Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food

consumption are recorded weekly.

Reproductive Assessments: Estrous cycles are monitored in females. Mating and fertility

indices are calculated. Litter size, pup viability, and pup weights are recorded.

Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for

hematology and clinical chemistry analysis.

Pathology: A full necropsy is performed. Key organs are weighed, and a comprehensive set

of tissues is collected and preserved for histopathological examination.
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Generalized workflow for an OECD 422 study.

Data Synthesis and Conclusion
Table 2: Summary of Key Toxicological Endpoints for TXIB and TMPD-MIB
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Study
Type

Species Route
Substanc
e

NOAEL /
NOEL

Key
Findings

Referenc
e

Acute
Oral
Toxicity
(LD₅₀)

Rat Oral TXIB
>3,200
mg/kg

Low
acute
toxicity

[4]

Acute

Dermal

Toxicity

(LD₅₀)

Rabbit Dermal TXIB
>2,000

mg/kg

Low acute

toxicity
[4]

13-Week

Repeated

Dose

Rat Oral TXIB
150

mg/kg/day

Increased

liver weight

at high

doses;

male rat-

specific

nephropath

y

[5]

Repro/Dev

Toxicity

Screen

(OECD

422)

Rat
Oral

(gavage)
TXIB

750

mg/kg/day

No

reproductiv

e or

developme

ntal effects

observed

Repro/Dev

Toxicity

Screen

(OECD

421)

Rat Oral (diet) TXIB

276

mg/kg/day

(male), 359

mg/kg/day

(female)

Reduced

implantatio

ns and

litter

weights at

high doses

[1]

| Repro/Dev Toxicity Screen (OECD 422) | Rat | Oral (gavage) | TMPD-MIB | 100 mg/kg/day |

Increased liver weights at ≥300 mg/kg/day |[9] |
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In conclusion, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB) is a compound of low

acute toxicity. Following absorption, it is rapidly and extensively metabolized by hydrolysis to its

monoester and glycol metabolites, which are then conjugated and excreted primarily in the

urine. In repeated-dose studies, the primary effects at high dose levels are adaptive increases

in liver weight and a male rat-specific nephropathy that is not relevant to humans. The available

data suggest that TXIB does not pose a significant hazard for reproductive or developmental

toxicity at dose levels that are not maternally toxic. It is not genotoxic in in vitro assays. The

toxicological profile of its main metabolite, TMPD-MIB, is similar. While significant data gaps

exist for chronic toxicity and carcinogenicity, the existing body of evidence supports a low

overall toxicological concern under normal conditions of use and exposure.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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